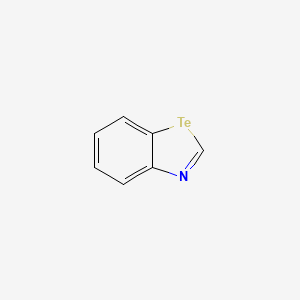
oximinosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicon nitride oxide, also known as dinitride disilicon oxide, is a ceramic material with the chemical formula Si2N2O. It is found in nature as the rare mineral sinoite in some meteorites and can be synthesized in the laboratory. This compound is known for its high flexural strength and resistance to heating and oxidation up to temperatures of about 1600°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Polycrystalline silicon nitride oxide ceramics are primarily produced by nitridation of a mixture of silicon and silicon dioxide at a temperature above the melting point of silicon (1414°C), in the range of 1420–1500°C. The reaction is as follows : [ 3 \text{Si} + \text{SiO}_2 + 2 \text{N}_2 \rightarrow 2 \text{Si}_2\text{N}_2\text{O} ]
Industrial Production Methods: Silicon nitride oxide materials with various stoichiometries may also arise as the products of pyrolysis of preceramic polymers, such as polysilanes and polyethoxysilsesquiazane. These materials are referred to as polymer-derived ceramics (PDCs). By using preceramic polymers, dense or porous silicon oxynitride ceramics in complex forms can be obtained using shaping techniques more typically applied for polymers .
Analyse Des Réactions Chimiques
Types of Reactions: Silicon nitride oxide undergoes oxidation reactions. When oxidized, it forms amorphous silicon dioxide. The oxidation process is characterized by the formation of a compositionally graded suboxide interlayer .
Common Reagents and Conditions: The oxidation of silicon nitride oxide typically occurs in dry oxygen at temperatures ranging from 1100°C to 1300°C .
Major Products: The major product formed from the oxidation of silicon nitride oxide is amorphous silicon dioxide .
Applications De Recherche Scientifique
Silicon nitride oxide has a wide range of applications in scientific research and industry. It is used in microelectronics as a dielectric layer alternative to silicon dioxide and silicon nitride due to its low leakage currents and high thermal stability. By changing the nitrogen/oxygen ratio in these films, their refractive index can be continuously tuned, which is useful for gradient-index optics components such as graded-index fibers .
In addition, silicon nitride oxide can be doped with metal atoms to create materials such as sialon, a family of quaternary silicon aluminum oxynitride compounds. These materials are used as phosphors .
Mécanisme D'action
The mechanism by which silicon nitride oxide exerts its effects is primarily through its strong covalent bonding, which results in high flexural strength and resistance to heating and oxidation. The crystalline structure of silicon nitride oxide is built by SiN3O tetrahedra connected through oxygen atoms along the c-axis and through nitrogen atoms perpendicular to it .
Comparaison Avec Des Composés Similaires
- Silicon dioxide (SiO2)
- Silicon nitride (Si3N4)
- Silicon carbide (SiC)
Comparison: Silicon nitride oxide is unique in that it combines properties of both silicon dioxide and silicon nitride. While silicon dioxide is known for its excellent dielectric properties and silicon nitride for its mechanical strength and thermal stability, silicon nitride oxide offers a balance of these properties. It has a higher flexural strength and resistance to oxidation compared to silicon dioxide and silicon nitride .
Propriétés
Numéro CAS |
91419-08-8 |
|---|---|
Formule moléculaire |
HNOSi |
Poids moléculaire |
59.099 g/mol |
InChI |
InChI=1S/HNOSi/c2-1-3/h2H |
Clé InChI |
XCCANNJCMHMXBZ-UHFFFAOYSA-N |
SMILES canonique |
N(=[Si])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Fluoro-4-nitrophenoxy)ethyl]piperidine](/img/structure/B8626836.png)


![5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8626856.png)
![1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8626858.png)

![1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-1H-pyrazol-3-ylamine](/img/structure/B8626872.png)






